TAT-GluA2 3Y is a synthetic peptide derived from the GluA2 subunit of the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This compound is specifically designed to inhibit the endocytosis of AMPA receptors, thereby influencing various neurophysiological processes, including memory and learning. The peptide is fused with a sequence from the transduction domain of the HIV-1 transactivator of transcription protein, allowing it to penetrate cell membranes effectively.
The synthesis of TAT-GluA2 3Y involves solid-phase peptide synthesis, a widely used method for creating peptides with precise sequences. This technique allows for the stepwise addition of amino acids to form the desired peptide chain. The TAT sequence (YGRKKRRQRRR) is added to enhance cell permeability, facilitating its entry into neurons.
TAT-GluA2 3Y consists of two distinct parts:
The molecular formula and weight of TAT-GluA2 3Y can be calculated based on its amino acid composition. The presence of specific amino acids contributes to its functional properties in modulating AMPA receptor dynamics.
TAT-GluA2 3Y primarily functions by interfering with the endocytosis of AMPA receptors at glutamatergic synapses. This action prevents the internalization of these receptors during long-term depression, a process critical for synaptic plasticity.
The peptide does not affect basal synaptic transmission but selectively blocks long-term depression without inhibiting long-term potentiation or memory retrieval processes . This specificity is vital for understanding its potential therapeutic applications in memory-related disorders.
The mechanism by which TAT-GluA2 3Y operates involves binding to intracellular motifs on the GluA2 subunit, thereby disrupting its interaction with proteins that mediate endocytosis. This blockade leads to an increase in surface expression of AMPA receptors, enhancing synaptic strength and potentially improving memory retention.
Experimental studies have shown that administration of TAT-GluA2 3Y results in significant alterations in synaptic transmission dynamics, particularly affecting long-term depression pathways .
Relevant analyses include spectroscopic methods such as NMR (nuclear magnetic resonance) and UV-Vis spectroscopy to confirm purity and structural integrity .
TAT-GluA2 3Y has several scientific applications:
TAT-GluA2 3Y is a synthetic interference peptide composed of 20 amino acids with the primary sequence H-YGRKKRRQRRRYKEGYNVYG-OH [4] [6]. Its structure integrates two functional domains:
The peptide has an empirical formula of C₁₁₅H₁₈₅N₄₃O₂₉ and a molecular weight of 2633.97 Da (or 2634.02 Da, as minor variations exist due to isotopic forms) [1] [3] [8]. Key biophysical attributes include:
Table 1: Structural Attributes of TAT-GluA2 3Y
Property | Value |
---|---|
Amino Acid Sequence | H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Tyr-Lys-Glu-Gly-Tyr-Asn-Val-Tyr-Gly-OH |
Sequence Shortening | YGRKKRRQRRRYKEGYNVYG |
Molecular Formula | C₁₁₅H₁₈₅N₄₃O₂₉ |
Molecular Weight | 2633.97 Da |
CAS Number | 1404188-93-7 |
Extinction Coefficient | 5120 M⁻¹cm⁻¹ |
TAT-GluA2 3Y is produced via solid-phase peptide synthesis (SPPS), leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry [4] [6]. This method facilitates stepwise addition of protected amino acids to a resin-bound chain. Critical steps include:
Purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) on C18 columns, achieving ≥95% purity [4] [6]. A critical quality control note:
Table 2: Synthesis and Quality Control Specifications
Parameter | Detail |
---|---|
Synthesis Method | Solid-phase peptide synthesis (SPPS) |
Purification Method | Reverse-phase HPLC |
Typical Purity | ≥95% (verified by analytical HPLC) |
Optional Service | TFA removal to reduce salt content |
Critical Impurities | Residual TFA (<5% if unprocessed) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: